N-(6-methylbenzo[d]thiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
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Description
N-(6-methylbenzo[d]thiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H13N5O2S2 and its molecular weight is 383.44. The purity is usually 95%.
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Scientific Research Applications
Oncological Research
Compounds related to N-(6-methylbenzo[d]thiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide have been extensively studied for their anticancer properties. For instance, derivatives of benzothiazole have shown promising activity against lung cancer cell lines, with certain fluoro-substituted benzo[b]pyrans demonstrating anti-lung cancer activity at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). Additionally, polyfunctionally substituted heterocyclic compounds derived from cyanoacetamide precursors have shown significant antitumor activities, underscoring their potential in oncological research (Shams et al., 2010).
Antibacterial Activity
Research into 1,3,4-oxadiazole thioether derivatives, including those structurally similar to the compound , has yielded compounds with notable antibacterial activities. These derivatives have been tested against various bacterial strains, demonstrating effective inhibition, which could pave the way for new antibacterial agents (Song et al., 2017).
Enzyme Inhibition
The inhibition of specific enzymes, such as Src kinase, by thiazolyl N-benzyl-substituted acetamide derivatives highlights another research application of these compounds. They have been evaluated for Src kinase inhibitory activities, with some derivatives showing significant inhibition, indicating potential applications in targeted cancer therapy (Fallah-Tafti et al., 2011).
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S2/c1-10-2-3-12-13(8-10)26-16(19-12)20-14(23)9-25-17-22-21-15(24-17)11-4-6-18-7-5-11/h2-8H,9H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTVANJRPIOVPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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